molecular formula C12H19NO4 B1435455 Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate CAS No. 1422344-43-1

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1435455
CAS No.: 1422344-43-1
M. Wt: 241.28 g/mol
InChI Key: AOFJSWDDJHZMGI-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a unique 1-oxa-4-aza bicyclic core fused to a cyclohexane ring. This compound’s spiro architecture imparts conformational rigidity, which can influence binding affinity in biological systems .

Properties

IUPAC Name

ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-16-11(15)9-3-5-12(6-4-9)8-13-10(14)7-17-12/h9H,2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJSWDDJHZMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145634
Record name 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-43-1
Record name 1-Oxa-4-azaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound generally follows a two-step approach:

  • Robinson annelation of an appropriate 4-substituted heterocyclic aldehyde with methyl vinyl ketone to form a 3-heterospiro[5.5]undec-7-en-9-one intermediate.
  • Catalytic hydrogenation of the enone intermediate to yield the saturated 3-heterospiro[5.5]undecan-9-one derivative, such as the ethyl ester of interest.

This methodology was detailed in the synthesis of related 3-heterospiro[5.5]undecan-9-ones, where the heteroatoms (X) in the spiro ring system could be nitrogen, oxygen, or sulfur, depending on the starting aldehyde used.

Starting Materials

Key starting materials include:

  • Aliphatic 4-substituted heterocyclic aldehydes such as 4-formyl-1-piperidinecarboxylic acid esters or tetrahydropyran-4-carboxaldehyde.
  • Methyl vinyl ketone as the Michael acceptor in the Robinson annelation.

The choice of aldehyde determines the heteroatom in the final spirocyclic ring (e.g., oxygen for 1-oxa, nitrogen for 4-aza).

Robinson Annelation Step

  • The aldehyde reacts with methyl vinyl ketone under basic conditions to form a bicyclic enone intermediate.
  • This step constructs the spirocyclic framework with an unsaturated ketone at the 9-position.
  • The reaction proceeds via Michael addition followed by intramolecular aldol condensation.
  • The resulting 3-heterospiro[5.5]undec-7-en-9-one is isolated as a key intermediate.

Catalytic Hydrogenation

  • The enone intermediate is subjected to hydrogenation using palladium on charcoal (Pd/C) as the catalyst.
  • Hydrogen pressure is typically around 4.5 bar.
  • The solvent of choice is ethyl acetate , which prevents ketalization side reactions that can occur in methanol.
  • Reaction temperatures are usually ambient, except for sulfur-containing analogs which require elevated temperatures and longer times due to catalyst poisoning by sulfur.
  • Hydrogenation saturates the double bond, yielding the 3-heterospiro[5.5]undecan-9-one derivative.

Purification and Characterization

  • After hydrogenation, the catalyst is removed by filtration.
  • The solvent is evaporated, and the product is purified by Kugelrohr distillation under reduced pressure.
  • The final compound typically crystallizes as colorless crystals.
  • Characterization includes NMR spectroscopy and elemental analysis to confirm structure and purity.

Representative Data Table for Hydrogenation Conditions and Yields

Compound (X) Reaction Conditions Yield (%) Notes
N-CH3 4.5 bar H2, 18 h, ambient temp 91 Standard conditions
N-COO-t-Bu 4.5 bar H2, 18 h, ambient temp 84 Ester substituent
S 4.5 bar H2, 8 days, 50 °C 91 Longer time and elevated temp due to sulfur catalyst poisoning
O 4.5 bar H2, 18 h, ambient temp 81 Oxygen heteroatom in ring

Table adapted from hydrogenation studies of 3-heterospiro[5.5]undecan-9-ones

Research Findings and Notes

  • The use of ethyl acetate as the hydrogenation solvent is critical to avoid ketalization, which can compromise the yield and purity of the product.
  • Catalyst poisoning by sulfur atoms in the ring requires adjustments in reaction conditions (higher temperature, longer reaction time, increased catalyst loading).
  • The described synthetic route is versatile and allows the introduction of various substituents on the heterocyclic ring by selection of the appropriate aldehyde precursor.
  • The final spirocyclic ketones and esters serve as valuable building blocks for further medicinal chemistry applications, including the synthesis of pharmaceutically relevant derivatives.

This preparation method is well-established in the literature for the synthesis of spirocyclic heterocycles with potential pharmaceutical applications, providing a robust and scalable approach to Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate and related compounds.

Chemical Reactions Analysis

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C12_{12}H19_{19}N O4_{4}
  • Molecular Weight : 241.28 g/mol

Structural Characteristics

The compound features a spirocyclic arrangement, which is a type of bicyclic structure where two rings share a common atom. The presence of an oxo group (carbonyl) and an oxa (oxygen in the ring) enhances its reactivity, making it versatile in chemical reactions.

Physical Properties

PropertyValue
Boiling Point426.5 ± 45.0 °C (Predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Medicinal Chemistry

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate has been studied for its potential biological activities, particularly in drug development. The structural complexity of spirocyclic compounds often leads to unique interactions with biological targets, making them valuable candidates for new therapeutic agents.

Case Studies

  • Antimicrobial Activity : Research has indicated that spirocyclic compounds exhibit significant antimicrobial properties. In a study, derivatives of ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane were tested against various bacterial strains, showing promising results that warrant further investigation.
  • Anti-cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects due to its ability to inhibit specific cellular pathways involved in tumor growth. Further clinical trials are necessary to establish its efficacy and safety profile.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its unique functional groups allow for various reactions under controlled conditions.

Synthetic Routes

The synthesis typically involves:

  • Step 1 : Reaction of precursor compounds.
  • Step 2 : Cyclization processes that form the spirocyclic structure.
    Challenges in synthesis include optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.

Chemical Reactions

This compound participates in several chemical reactions:

  • Nucleophilic Addition : The carbonyl group can undergo nucleophilic attack, leading to various derivatives.
  • Cyclization Reactions : The compound can serve as a precursor for more complex cyclic structures.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Variations in Spirocyclic Frameworks

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate (Target) 1-oxa, 3-oxo, 4-aza, ethyl carboxylate at C9 C12H17NO4 239.27 g/mol Conformational rigidity; potential intermediate for drug discovery
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 3-aza, 9-oxo, tert-butyl carboxylate at C3 C15H25NO3 267.37 g/mol Higher lipophilicity (logP ~2.5); used in peptide coupling reactions
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1-oxa, 9-aza, hydroxyl and methyl at C4, ethyl carboxylate at C9 C13H23NO4 257.33 g/mol Enhanced solubility due to hydroxyl group; limited stability under acidic conditions
tert-Butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate 3-oxa, 9-aza, formyl at C8, tert-butyl carboxylate at C9 C15H25NO4 283.37 g/mol Reactive aldehyde group for nucleophilic additions; used in cascade cyclizations
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa, 4-aza, phenyl at C3, cyclopropylamine at C9 C17H24N2O 284.39 g/mol Diastereomer formation resolved via HPLC; explored for antimicrobial activity
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate 2,9-diaza, 3-oxo, trifluoromethyl at C5, tert-butyl carboxylate at C9 C16H24F3N2O3 336.35 g/mol Electron-withdrawing CF3 group enhances metabolic stability; chiral center at C5

Biological Activity

Overview

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound notable for its unique structural features, including an oxo group and an azaspiro ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1422344-43-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related spirocyclic compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives of 1-oxa-4-azaspiro compounds have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
11bA549 (Lung)0.18
11hA549 (Lung)0.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
12cHeLa (Cervical)0.14

These findings indicate that related compounds within this class can effectively inhibit tumor cell proliferation, making them candidates for further development in cancer therapy .

Enzyme Inhibition

Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including chronic kidney diseases. For example, a related compound demonstrated significant sEH inhibitory activity and improved bioavailability when administered orally . This suggests that Ethyl 3-oxo derivatives could be explored for their potential in treating such conditions.

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of spirocyclic compounds revealed that specific modifications to the core structure can enhance anticancer activity. The most effective derivatives were identified through systematic screening against multiple cancer cell lines, indicating a structure–activity relationship that could guide future research .

Additionally, the synthesis of these compounds often involves complex multi-step reactions, including esterification and cyclization, which are crucial for achieving the desired biological activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Oxidation/Reduction : Use of agents like LiAlH₄ or NaBH₄ to modify carbonyl groups (e.g., ketones to alcohols or amines) .
  • Substitution : Nucleophilic substitution at reactive sites (e.g., amino groups) using alkyl halides or acyl chlorides .
  • Spirocyclization : Formation of the spirocyclic core via intramolecular cyclization, often under acidic or catalytic conditions . Characterization relies on NMR (¹H/¹³C), HRMS, and IR spectroscopy to confirm structural integrity .

Q. How is the spirocyclic structure of this compound validated experimentally?

X-ray crystallography (using SHELX programs for refinement) is the gold standard for unambiguous structural determination . For non-crystalline samples, advanced NMR techniques (e.g., COSY, NOESY) and HRMS are employed to resolve stereochemistry and connectivity .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data for spirocyclic compounds like this one?

  • Dose-Response Studies : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Target-Specific Assays : Use orthogonal methods (e.g., surface plasmon resonance for binding affinity, enzymatic assays for inhibition potency) to confirm mechanism .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., hydroxyl or trifluoromethyl analogs) to identify critical functional groups .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Predict binding modes to optimize interactions with targets like soluble epoxide hydrolase (sEH) .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed activity to guide synthesis .

Q. What experimental approaches are used to analyze stereochemical outcomes in spirocyclic systems?

  • Chiral Chromatography : Separate enantiomers/diastereomers using chiral columns (e.g., Chiralpak® IA/IB) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration in non-crystalline samples .
  • Dynamic NMR : Monitor conformational exchange in solution to assess stereochemical rigidity .

Methodological Challenges and Solutions

Q. How can low yields in spirocyclization steps be mitigated?

  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance reaction efficiency .
  • Solvent Effects : Use high-boiling solvents (e.g., DMF, toluene) to stabilize transition states .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve regioselectivity .

Q. What techniques are suitable for studying protein-ligand interactions involving this compound?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-bound protein structures at atomic resolution .
  • NMR Titration : Map binding interfaces using chemical shift perturbations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate

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